Cas no 2229360-87-4 (1-(2,5-dimethoxypyridin-4-yl)cyclopentan-1-amine)

1-(2,5-Dimethoxypyridin-4-yl)cyclopentan-1-amine is a specialized organic compound featuring a cyclopentylamine core substituted with a 2,5-dimethoxypyridin-4-yl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research. The dimethoxy and pyridine moieties enhance electron density, making it a versatile intermediate for further functionalization. Its rigid cyclopentyl backbone may contribute to improved stereochemical control in synthetic applications. The compound’s balanced lipophilicity and polarity suggest favorable solubility properties for use in medicinal chemistry. Its structural features make it a promising candidate for the development of bioactive molecules, particularly in targeting central nervous system (CNS) receptors or enzyme inhibition studies.
1-(2,5-dimethoxypyridin-4-yl)cyclopentan-1-amine structure
2229360-87-4 structure
Product Name:1-(2,5-dimethoxypyridin-4-yl)cyclopentan-1-amine
CAS No:2229360-87-4
MF:C12H18N2O2
MW:222.283523082733
CID:6324818
PubChem ID:165976837
Update Time:2025-10-29

1-(2,5-dimethoxypyridin-4-yl)cyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,5-dimethoxypyridin-4-yl)cyclopentan-1-amine
    • 2229360-87-4
    • EN300-1730158
    • Inchi: 1S/C12H18N2O2/c1-15-10-8-14-11(16-2)7-9(10)12(13)5-3-4-6-12/h7-8H,3-6,13H2,1-2H3
    • InChI Key: PUVORXXBASSPFN-UHFFFAOYSA-N
    • SMILES: O(C)C1=CN=C(C=C1C1(CCCC1)N)OC

Computed Properties

  • Exact Mass: 222.136827821g/mol
  • Monoisotopic Mass: 222.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 57.4Ų

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Additional information on 1-(2,5-dimethoxypyridin-4-yl)cyclopentan-1-amine

Introduction to 1-(2,5-dimethoxypyridin-4-yl)cyclopentan-1-amine (CAS No: 2229360-87-4)

1-(2,5-dimethoxypyridin-4-yl)cyclopentan-1-amine (CAS No: 2229360-87-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a cyclopentanamine core linked to a dimethoxypyridine moiety, exhibits unique structural and chemical properties that make it a promising candidate for various biological applications.

The molecular structure of 1-(2,5-dimethoxypyridin-4-yl)cyclopentan-1-amine combines the versatility of the cyclopentan ring system with the electron-donating effects of the dimethoxypyridine substituent. This configuration not only enhances the compound's solubility in polar solvents but also influences its interaction with biological targets. The presence of two methoxy groups on the pyridine ring further modulates its electronic properties, making it a versatile scaffold for drug design.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous disease pathways. The structural features of 1-(2,5-dimethoxypyridin-4-yl)cyclopentan-1-amine make it an attractive candidate for designing PPI modulators. Specifically, the pyridine moiety can serve as a hydrogen bond acceptor, while the cyclopentanamine group can engage in hydrophobic interactions with the target protein.

One of the most compelling aspects of this compound is its potential application in the development of treatments for neurological disorders. Research has shown that modulating certain PPIs can have profound effects on neural signaling pathways. The dimethoxypyridine group in 1-(2,5-dimethoxypyridin-4-yl)cyclopentan-1-amine has been identified as a key pharmacophore that can interact with specific residues in target proteins, thereby influencing their function. This interaction has been observed to alter neurotransmitter release and receptor activity, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease.

Furthermore, the cyclopentanamine core of this compound provides a rigid framework that can be fine-tuned to optimize binding affinity and selectivity. This has led to several derivative compounds being explored in preclinical studies for their potential therapeutic effects. The ability to modify both the pyridine and cyclopentanamine moieties allows researchers to fine-tune the pharmacological properties of these compounds, making them more effective and less likely to exhibit off-target effects.

Recent advances in computational chemistry have also facilitated the rapid design and optimization of derivatives of 1-(2,5-dimethoxypyridin-4-yl)cyclopentan-1-amine. By leveraging machine learning algorithms and molecular docking studies, researchers can predict how different structural modifications will affect the compound's biological activity. This approach has significantly accelerated the drug discovery process, enabling faster identification of lead compounds for further development.

The synthesis of 1-(2,5-dimethoxypyridin-4-yl)cyclopentan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the dimethoxy group into the pyridine ring is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, recent improvements in synthetic methodologies have made it possible to achieve high yields and purity levels for this compound.

In conclusion, 1-(2,5-dimethoxypyridin-4-yl)cyclopentan-1-amine (CAS No: 2229360-87-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in treating neurological disorders make it a valuable compound for further research and development. As our understanding of protein-protein interactions continues to grow, compounds like this one will play an increasingly important role in developing novel therapeutic strategies.

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